The Synthetic Versatility of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine: A Technical Guide for Chemical Researchers
The Synthetic Versatility of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine, a pivotal building block in contemporary synthetic and medicinal chemistry. We will dissect its structural attributes, detail its synthesis and purification, and extensively survey its reactivity, with a focus on strategic applications in the development of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-tested protocols for the effective utilization of this versatile reagent.
Introduction: A Privileged Scaffold in Drug Discovery
2-Bromo-4-(piperidin-1-ylmethyl)pyridine (CAS No. 88046-02-0) is a bromopyridine derivative that has garnered significant attention as a key intermediate in pharmaceutical synthesis.[1] Its molecular architecture is a compelling amalgamation of two "privileged structures" in drug discovery: a pyridine ring and a piperidine moiety, tethered by a methylene bridge.[1] This unique combination allows for the strategic modulation of physicochemical properties, such as solubility and lipophilicity, and provides a vector for enhancing the binding affinity of drug candidates to their biological targets.
The principal utility of this compound lies in its role as a versatile synthetic intermediate. The bromine atom at the 2-position of the pyridine ring serves as a highly reactive handle for a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions. This reactivity enables chemists to introduce a diverse array of substituents, thereby facilitating the rapid generation of chemical libraries for high-throughput screening and lead optimization. A prominent example of its application is in the multi-step synthesis of Lafutidine, a second-generation histamine H2 receptor antagonist used in the treatment of gastric and duodenal ulcers.[1][2]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.15 g/mol [1][3] |
| CAS Number | 88046-02-0[1][3] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid |
| Storage Conditions | Inert atmosphere, 2-8°C[1][3] |
Safety Profile:
2-Bromo-4-(piperidin-1-ylmethyl)pyridine is associated with several hazard statements and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7]
Synthesis and Purification
The synthesis of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is not extensively detailed in the readily available literature, as it is a commercially available building block. However, a plausible and commonly employed synthetic route would involve the following conceptual steps:
Conceptual Synthetic Workflow
Protocol: A General Procedure for Nucleophilic Substitution
-
To a solution of 2-bromo-4-(bromomethyl)pyridine in a suitable aprotic solvent (e.g., acetonitrile, THF) at 0°C, add piperidine (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 2-Bromo-4-(piperidin-1-ylmethyl)pyridine.
Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is predominantly dictated by the reactivity of the C-Br bond at the 2-position of the pyridine ring. This position is susceptible to a variety of transformations, enabling the construction of more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and 2-bromopyridines are excellent substrates for these transformations.
Key Cross-Coupling Reactions
a) Suzuki-Miyaura Coupling:
The Suzuki coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or vinyl substituents.
Protocol: Suzuki Coupling of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine
-
In a reaction vessel, combine 2-Bromo-4-(piperidin-1-ylmethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add water and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
b) Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and aminopyridines.[8][9][10][11][12] This reaction is particularly useful for introducing primary or secondary amines at the 2-position of the pyridine ring.
Protocol: Buchwald-Hartwig Amination with a Volatile Amine [8][9][10][11][12]
-
In a sealed tube, add 2-Bromo-4-(piperidin-1-ylmethyl)pyridine (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Add a high-boiling point solvent such as toluene or dioxane.
-
Add the volatile amine (e.g., a solution in a suitable solvent, 2.0-3.0 eq.).
-
Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours.
-
After cooling, carefully open the tube, dilute the reaction mixture with an organic solvent, and filter through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by chromatography.
c) Sonogashira Coupling:
The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[13][14][15] This reaction is instrumental in the synthesis of arylalkynes.
Protocol: Sonogashira Coupling of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine
-
To a solution of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq.).
-
Degas the mixture and stir at room temperature to 60°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Other Important Transformations
Beyond palladium-catalyzed couplings, the bromine atom in 2-Bromo-4-(piperidin-1-ylmethyl)pyridine can participate in a range of other synthetically valuable reactions.
a) Lithiation and Grignard Reagent Formation:
Halogen-metal exchange is a common method for the generation of organometallic reagents. 2-Bromopyridines can undergo lithiation upon treatment with strong organolithium bases or reductive lithiation.[16][17][18][19][20] Similarly, Grignard reagents can be formed, although sometimes with difficulty. These organometallic intermediates can then be reacted with a variety of electrophiles. Recent advancements have also shown that purple light can promote the coupling of bromopyridines with Grignard reagents.[21][22][23][24]
b) Nucleophilic Aromatic Substitution (SNAAr):
While less common for 2-bromopyridines compared to their chloro- or fluoro- analogs, under certain conditions, particularly with strong nucleophiles and elevated temperatures, the bromine can be displaced via an SNAAr mechanism.
Case Study: The Synthesis of Lafutidine
A testament to the synthetic importance of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is its application in the synthesis of Lafutidine.[2] In one reported synthetic route, 2-Bromo-4-(piperidin-1-ylmethyl)pyridine (I) is reacted with 4-amino-2(Z)-buten-1-ol (II) in the presence of sodium hydride (NaH) in THF to yield 4-[4-(piperidin-1-ylmethyl)pyridin-2-yloxy]-2(Z)-buten-1-amine (III).[2] This intermediate is then further elaborated to afford the final active pharmaceutical ingredient.[2]
Key Step in Lafutidine Synthesis
Conclusion
2-Bromo-4-(piperidin-1-ylmethyl)pyridine has firmly established itself as a valuable and versatile building block in the arsenal of the synthetic organic chemist. Its unique structural features and the reactivity of the 2-bromo substituent provide a reliable platform for the construction of a diverse range of complex molecules. The continued exploration of its reactivity, particularly in the context of novel catalytic systems, will undoubtedly lead to the discovery of new and efficient synthetic methodologies for the development of future therapeutic agents.
References
-
MSDS of 2-bromo-4-(piperidin-1-ylmethyl)pyridine. [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - NIH. [Link]
-
Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group - The Royal Society of Chemistry. [Link]
-
ATC:A02B - New Drug Approvals. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]
-
Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping | The Journal of Organic Chemistry - ACS Publications. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]
-
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Organic Letters - ACS Publications. [Link]
-
Bromine-lithium exchange under non-cryogenic conditions: TMSCH(2)Li-LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. | Semantic Scholar. [Link]
-
N-[[1-(5-bromopyridine-2-carbonyl)piperidin-4-yl]methyl]acetamide - PubChem. [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - ACS Figshare. [Link]
-
Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors - Nimbus Therapeutics. [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET - The Journal of Organic Chemistry - ACS Figshare. [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung. [Link]
-
Journal of Medicinal Chemistry Vol. 55 No. 17 - ACS Publications. [Link]
-
Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]
-
Aspects of the Metallic Halide-catalysed Reaction of Grignard Reagents with Organic Halides. Part 1ll.t Reactions with Bromopyridines. [Link]
-
(PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne - ResearchGate. [Link]
Sources
- 1. 2-Bromo-4-(piperidin-1-ylmethyl)pyridine|CAS 88046-02-0 [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. 88046-02-0|2-Bromo-4-(piperidin-1-ylmethyl)pyridine|BLD Pharm [bldpharm.com]
- 4. capotchem.cn [capotchem.cn]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. znaturforsch.com [znaturforsch.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acs.figshare.com [acs.figshare.com]
- 24. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
